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Compound of Interest

Compound Name: SRT 1460

Cat. No.: B1681105 Get Quote

Technical Support Center: SRT1460
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with SRT1460.

The information is presented in a question-and-answer format to directly address specific

issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is SRT1460 and what is its primary intended mechanism of action?

SRT1460 is a small molecule that was developed as a potent and selective activator of Sirtuin

1 (SIRT1).[1][2] SIRT1 is a NAD+-dependent deacetylase involved in various cellular

processes, including metabolism, stress resistance, and aging.[3][4] The intended mechanism

of action for SRT1460 was to directly bind to and activate SIRT1, leading to the deacetylation

of its target proteins.[5]

Q2: My in vitro assay shows potent activation of SIRT1 by SRT1460. Can I be certain this is

direct activation?

Caution is advised when interpreting results from in vitro SIRT1 activity assays, particularly

those using fluorescently labeled peptide substrates.[3][6] Several studies have demonstrated

that the apparent activation of SIRT1 by SRT1460 and similar compounds can be an artifact of

the assay itself.[3][5] These compounds may interact directly with the fluorophore-containing

peptide substrate, rather than directly activating the SIRT1 enzyme.[3][5][6] It is recommended

to validate findings using native, unlabeled substrates and alternative biophysical methods.[3]
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Q3: I am observing unexpected cellular effects in my experiment that are inconsistent with

SIRT1 activation. What could be the cause?

SRT1460 has been shown to have multiple off-target activities.[3][4][6] If you are observing

effects that cannot be explained by SIRT1 activation, it is highly probable that they are due to

the compound interacting with other cellular targets. It is crucial to consider these off-target

effects when interpreting your data.

Q4: What are the known off-target effects of SRT1460?

SRT1460 has been reported to inhibit a variety of receptors, enzymes, transporters, and ion

channels.[3][4] This promiscuous activity profile means that at typical experimental

concentrations, SRT1460 is likely to be modulating multiple signaling pathways simultaneously.

A summary of these off-target activities is provided in the data table below.
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Issue Possible Cause Recommended Action

Inconsistent SIRT1 activation

between different assay

formats (e.g., fluorescent vs.

native substrate).

The apparent activation by

SRT1460 may be an artifact of

the fluorescent assay due to

interaction with the

fluorophore-labeled substrate.

[3][5]

1. Validate SIRT1 activation

using an assay with a native,

unlabeled peptide or full-length

protein substrate.[3] 2. Employ

biophysical techniques like

Surface Plasmon Resonance

(SPR) or Isothermal Titration

Calorimetry (ITC) to assess

direct binding of SRT1460 to

SIRT1.[3][5]

Observed cellular phenotype

does not align with known

SIRT1 downstream pathways.

The observed phenotype is

likely due to one or more of the

numerous off-target effects of

SRT1460.[3][4]

1. Consult the table of known

SRT1460 off-target effects to

identify potential alternative

pathways being modulated. 2.

Use more specific SIRT1

activators if available, or

employ genetic approaches

(e.g., SIRT1 overexpression or

knockdown) to confirm the role

of SIRT1 in the observed

phenotype.[7]

Difficulty dissolving SRT1460.
SRT1460 has limited solubility

in aqueous solutions.

The recommended solvent for

SRT1460 is DMSO.[2] Prepare

a concentrated stock solution

in fresh, high-quality DMSO

and then dilute it into your

aqueous experimental

medium. Be aware that

moisture-absorbing DMSO can

reduce solubility.[2]

Cell viability is unexpectedly

low in SRT1460 treated cells.

SRT1460 has been shown to

inhibit cell viability in a dose-

dependent manner in some

1. Perform a dose-response

curve to determine the IC50 of

SRT1460 in your specific cell

line. 2. Consider using lower
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cell lines, such as pancreatic

cancer cells.[8]

concentrations of SRT1460 or

reducing the treatment

duration.

Quantitative Data Summary
Table 1: In Vitro Activity and Off-Target Profile of SRT1460

Parameter Value Reference

Intended Target Activity

SIRT1 Activation (EC1.5 with

fluorogenic substrate)
2.9 µM [2][8]

SIRT1 Activation (with native

substrate)
No activation observed [3][9]

Selectivity vs. other Sirtuins

(EC1.5)
>300 µM for SIRT2 and SIRT3 [8]

Reported Off-Target Inhibition

(>50% inhibition at 10 µM)

Adenosine A3 Receptor Yes [3]

Urotensin Receptor (GPR14) Yes [3]

Phosphodiesterase 2 Yes [3]

Norepinephrine Transporter Yes [3]

Note: This is not an exhaustive

list. SRT1460 was found to

inhibit 20 out of over 100

targets assessed in one study.

[3]

Experimental Protocols
Protocol 1: In Vitro SIRT1 Deacetylase Activity Assay using a Native Peptide Substrate (HPLC-

based)
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This protocol is adapted from studies demonstrating the lack of direct SIRT1 activation by

SRT1460 using native substrates.[3]

Materials:

Recombinant human SIRT1 enzyme

Native acetylated p53-derived peptide substrate (e.g., Ac-Ser-Thr-Ser-Ser-His-Ser-(Ac-Lys)-

Nle-Ser-Thr-Glu-Gly-Cys-Glu-Glu-NH2)

β-NAD+

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

Stop Solution: e.g., Trifluoroacetic acid (TFA)

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Prepare a master mix containing the assay buffer, native peptide substrate, and β-NAD+.

Aliquot the master mix into reaction tubes.

Add SRT1460 (dissolved in DMSO) or DMSO vehicle control to the respective tubes.

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the desired temperature

(e.g., 37°C).

Initiate the reaction by adding the SIRT1 enzyme.

Incubate for a specific time, ensuring the reaction remains in the linear range.

Stop the reaction by adding the stop solution.

Analyze the samples by HPLC to separate the acetylated and deacetylated peptide

products.
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Quantify the peak areas to determine the extent of deacetylation and calculate SIRT1

activity.
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Caption: Logical diagram illustrating the controversial activation of SIRT1 by SRT1460 in vitro

versus its multiple off-target effects in a cellular context.
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Caption: Recommended experimental workflow for investigating the effects of SRT1460,

emphasizing validation of on-target activity and consideration of off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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